Penbutolol

Catalog No.
S538944
CAS No.
38363-40-5
M.F
C18H29NO2
M. Wt
291.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penbutolol

CAS Number

38363-40-5

Product Name

Penbutolol

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1

InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Solubility

0.02 M
2.12e-02 g/L

Synonyms

Betapressin, Hoe 893d, Hoe-893d, Hoe893d, Penbutolol, Penbutolol Sulfate, Penbutolol Sulfate (2:1), Sulfate, Penbutolol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O

Description

The exact mass of the compound Penbutolol is 291.2198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m2.12e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Receptor Specificity

Penbutolol belongs to a class of drugs called beta-blockers. These medications work by blocking the effects of the hormone epinephrine (adrenaline) on beta-adrenergic receptors in the heart and blood vessels . There are different types of beta-adrenergic receptors, and penbutolol has a specific affinity for beta1 receptors. This makes it a valuable tool for researchers to study the role of beta1 receptors in various cardiovascular functions [Pubmed Central. Penbutolol selectivity for the human myocardial beta 1-adrenoceptor. ].

Investigating Heart Function

Researchers have used penbutolol to study various aspects of heart function. For example, it can be used to assess how beta-blockade affects heart rate, contractility (force of contraction), and electrical activity [National Center for Biotechnology Information. Comparative effects of metoprolol and penbutolol on left ventricular function and electrical activity in patients with chronic heart failure. ]. This information helps researchers understand the mechanisms behind heart failure and develop new treatment strategies.

Exploring the Role of Beta-Blockade in Other Cardiovascular Conditions

Penbutolol has also been used in research to investigate the potential benefits of beta-blockade in other cardiovascular conditions, such as:

  • Arrhythmias: Studies have explored the effectiveness of penbutolol in controlling irregular heartbeats [National Institutes of Health. Penbutolol. ].
  • Hypertension: While not a first-line treatment anymore, some research explores how penbutolol affects blood pressure control compared to other medications [National Center for Biotechnology Information. Effects of penbutolol and metoprolol on blood pressure variability in patients with essential hypertension. ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.2

Exact Mass

291.2198

Boiling Point

438.2

LogP

4.15
4.15 (LogP)
4.15

Appearance

Solid powder

Melting Point

70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78W62V43DY

Related CAS

38363-32-5 (sulfate (2:1) salt)

Drug Indication

Penbutolol is indicated in the treatment of mild to moderate arterial hypertension. It may be used alone or in combination with other antihypertensive agents, especially thiazide-type diuretics.Penbutolol is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
FDA Label

Livertox Summary

Penbutolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. Penbutolol has yet to be convincingly associated with clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Pharmacology

Penbutolol is a ß-1, ß-2 (nonselective) adrenergic receptor antagonist. Experimental studies showed a dose-dependent increase in heart rate in reserpinized (norepinephrine-depleted) rats given penbutolol intravenously at doses of 0.25 to 1.0 mg/kg, suggesting that penbutolol has some intrinsic sympathomimetic activity. In human studies, however, heart rate decreases have been similar to those seen with propranolol.
Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA23 - Penbutolol

Mechanism of Action

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

38363-40-5
38363-32-5
36507-48-9

Wikipedia

Penbutolol sulfate
Penbutolol

Biological Half Life

Plasma= approximately 5h Conjugated= approximately 20h in healthy persons, 25h in healthy elderly persons, and 100h in patients on renal dialysis.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Ita KB, Popova IE. Influence of sonophoresis and chemical penetration enhancers on percutaneous transport of penbutolol sulfate. Pharm Dev Technol. 2016 Dec;21(8):990-995. Epub 2015 Sep 18. PubMed PMID: 26383739.
2: Haeringer E, Graml W, Rangoonwala B, Roessner M. Efficacy of penbutolol and a fixed combination of penbutolol with furosemide in the treatment of hypertension. Pharmatherapeutica. 1982;3(4):233-42. PubMed PMID: 7146039.
3: Schoenberger JA. Usefulness of penbutolol for systemic hypertension. Penbutolol Research Group. Am J Cardiol. 1989 Jun 1;63(18):1339-42. PubMed PMID: 2658525.
4: Graml E, Verho M, Rangoonwala B, Englert R, Häringer E, Pahnke K. Efficacy of penbutolol and a combination of a low dose of penbutolol with piretanide in the treatment of mild to moderate hypertension. Pharmatherapeutica. 1985;4(4):236-43. PubMed PMID: 3903788.
5: Brockmeier D, Hajdù P, Henke W, Mutschler E, Palm D, Rupp W, Spahn H, Verho MT, Wellstein A. Penbutolol: pharmacokinetics, effect on exercise tachycardia, and in vitro inhibition of radioligand binding. Eur J Clin Pharmacol. 1988;35(6):613-23. PubMed PMID: 2906875.
6: De Plaen JF, Vander Elst E, Van Ypersele de Strihou C. Penbutolol or hydrochlorothiazide once a day in hypertension. A controlled study with home measurements. Br J Clin Pharmacol. 1981 Aug;12(2):215-21. PubMed PMID: 7030372; PubMed Central PMCID: PMC1401847.
7: Lehr KH, Damm P, Fehlhaber HW, Hajdù P. Isolation, identification and in vitro synthesis of conjugates of penbutolol and its metabolites. Arzneimittelforschung. 1987 Nov;37(11):1222-4. PubMed PMID: 3440029.
8: Ita KB, Banga AK. In vitro transdermal iontophoretic delivery of penbutolol sulfate. Drug Deliv. 2009 Jan;16(1):11-4. doi: 10.1080/10717540802396976. PubMed PMID: 19555303.
9: Martínez Jordá R, Aguirre C, Calvo R, Rodríguez-Sasiaín JM, Erill S. Decrease in penbutolol central response as a cause of changes in its serum protein binding. J Pharm Pharmacol. 1990 Mar;42(3):164-6. PubMed PMID: 1974610.
10: Ochs HR, Hajdú P, Greenblatt DJ. Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Klin Wochenschr. 1986 Jul 15;64(14):636-41. PubMed PMID: 3762014.
11: Meyer BH, Müller FO, Hundt HK, Grigoleit HG, Hajdu P, Heptner W. Penbutolol and furosemide in a fixed-dose combination-bio-equivalence of two formulations. S Afr Med J. 1981 Jun 13;59(25):891-3. PubMed PMID: 7015536.
12: Verho M, Färber G, Kirsten R, Nelson K. Effects of penbutolol on plasma atrial natriuretic peptide and antidiuretic hormone levels before and after exercise: a double-blind comparison against placebo. Pharmatherapeutica. 1989;5(5):320-8. PubMed PMID: 2526341.
13: Aguirre C, Trocóniz IF, Valdivieso A, Jiménez RM, González JP, Calvo R, Rodríguez-Sasiaín JM. Pharmacokinetics and pharmacodynamics of penbutolol in healthy and cancer subjects: role of altered protein binding. Res Commun Mol Pathol Pharmacol. 1996 Apr;92(1):53-72. PubMed PMID: 8733828.
14: Vedin JA, Wilhelmsson C, Maass L, Peterson LE. Pharmacodynamic and pharmacokinetic study of oral and intravenous penbutolol. Eur J Clin Pharmacol. 1983;25(4):529-34. PubMed PMID: 6653649.
15: Müller FO, Hundt HK, Bromley PA, Torres J, Vanderbeke O. Single and divided doses of penbutolol. Clin Pharmacol Ther. 1979 May;25(5 Pt 1):528-35. PubMed PMID: 436357.
16: Sánchez C, Arnt J, Moltzen EK. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors. Eur J Pharmacol. 1996 Feb 15;297(1-2):1-8. PubMed PMID: 8851159.
17: Bernard N, Cuisinaud G, Pozet N, Zech PY, Sassard J. Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. Eur J Clin Pharmacol. 1985;29(2):215-9. PubMed PMID: 4076321.
18: Vander Elst E, Lawrence J, Rössner M, Mertens H. Penbutolol in hypertension, alone and in combination with furosemide. A long-term multicentre study. S Afr Med J. 1983 Jan 29;63(5):143-7. PubMed PMID: 6336854.
19: Kubik MM, Hanks GW. Single daily dose penbutolol in the treatment of hypertension: a double blind crossover comparison with propranolol. Eur J Clin Pharmacol. 1980 Jun;17(6):409-13. PubMed PMID: 6995132.
20: Heel RC, Brogden RN, Speight TM, Avery GS. Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs. 1981 Jul;22(1):1-25. PubMed PMID: 7261952.

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